ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound characterized by a 1-ethyl-3,5-dimethylpyrrole core substituted at the 4-position with a 4-bromophenyl carbamoyl group and at the 2-position with an ethyl carboxylate moiety. This structure confers unique electronic and steric properties, as the bromine atom (electron-withdrawing) and carbamoyl group influence reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .
Quantum chemical analyses, including Density Functional Theory (DFT) and Atoms in Molecules (AIM) studies, reveal that the carbamoyl group participates in intramolecular hydrogen bonding with the pyrrole nitrogen, stabilizing the planar conformation . The compound’s spectroscopic properties (e.g., IR, NMR) align with computational predictions, validating its structural features .
Properties
IUPAC Name |
ethyl 4-[(4-bromophenyl)carbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-5-21-12(4)15(11(3)16(21)18(23)24-6-2)17(22)20-14-9-7-13(19)8-10-14/h7-10H,5-6H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFLHRJYAWWBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrole compounds, including ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibit promising anticancer properties. The bromophenyl group enhances the compound's ability to interact with biological targets associated with cancer cell proliferation and survival. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar pyrrole frameworks have shown effectiveness against a range of bacteria and fungi. Research indicates that modifications in the side chains can enhance the antimicrobial efficacy of these compounds, suggesting that this compound could be evaluated for its ability to inhibit microbial growth .
Organic Synthesis Applications
Synthetic Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications that can lead to the development of new materials or pharmaceuticals. For example, it can be used in the synthesis of other heterocyclic compounds or as a precursor in the design of novel drug candidates .
Case Studies
Case Study 1: Anticancer Compound Development
A study published in a peer-reviewed journal explored the synthesis and biological evaluation of pyrrole derivatives based on a similar structure to this compound. The researchers synthesized several derivatives and tested their cytotoxicity against breast cancer cell lines. Results showed that specific modifications led to increased potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another research project focused on evaluating the antimicrobial properties of pyrrole derivatives. The study included this compound among other compounds. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamoyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrole Carboxylate Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl carbamoyl group in the target compound enhances electrophilicity compared to acetyl (electron-donating) or phenylthiazole (moderately electron-withdrawing) substituents. This affects reactivity in nucleophilic substitution or cycloaddition reactions .
Reactivity Insights:
- The target compound’s 4-bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, a pathway less accessible in non-halogenated analogues .
- Hydrazone derivatives (e.g., ) exhibit tautomerism and redox activity, unlike the stable carbamoyl group in the target compound .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Analysis:
- The target compound’s lower fluorescence intensity compared to thiazole derivatives () suggests quenching by the bromine atom .
- Strong deshielding in ¹H NMR (e.g., NH at δ 10.20 ppm in ’s compound) highlights the influence of electron-withdrawing substituents .
Notes on Substituent-Driven Properties
- Electronic Effects: The 4-bromophenyl group increases electrophilicity, making the target compound more reactive in cross-coupling reactions than non-halogenated analogues .
- Solubility : The ethyl carboxylate group improves solubility in polar aprotic solvents (e.g., DMF), whereas nitro or dinitro substituents () reduce solubility due to increased molecular weight .
- Thermal Stability : Methyl and ethyl groups at the 1,3,5-positions enhance thermal stability, as evidenced by higher decomposition temperatures (>200°C) in TGA studies .
Biological Activity
Ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS Number: 863006-77-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of pest control and medicinal applications. This article reviews the biological activity of this compound, focusing on its efficacy against specific pests and its overall safety profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H21BrN2O3
- Molecular Weight : 396.28 g/mol
The compound features a pyrrole ring substituted with a bromophenyl group, which is essential for its biological activity.
Efficacy Against Pests
Recent studies have highlighted the ixodicidal properties of this compound against Rhipicephalus (Boophilus) microplus, a significant cattle tick. The compound demonstrated the following effects:
- Larvicidal Activity : In vitro tests indicated that the compound inhibited the development of R. microplus larvae implanted on bovines by 93%, showcasing significant larvicidal efficacy .
- Nymph and Adult Efficacy : The efficacy decreased with nymphs (72%) and adults (27%), suggesting that the compound is more effective against earlier developmental stages .
- Reproductive Impact : The treatment resulted in a drastic reduction in egg production (96% reduction in larvae produced), indicating potential for controlling tick populations through reproductive inhibition .
The mechanism by which this compound exerts its effects may involve:
- Induction of apoptosis in intestinal and salivary gland cells of ticks, which are crucial for their survival during larval and nymph stages .
Safety Profile
The compound exhibits low acute and subchronic toxicity in mammals, with studies indicating low genotoxic and mutagenic potential. This profile suggests that it could be a safer alternative to conventional pesticides .
Study on Ticks
In a controlled laboratory study, this compound was applied to various developmental stages of R. microplus. The results showed:
- A significant decrease in larval viability.
- Reduced egg hatching rates from treated females.
These findings underscore the potential for this compound in integrated pest management strategies targeting cattle ticks.
Comparative Analysis
| Property | This compound | Traditional Pesticides |
|---|---|---|
| Larvicidal Efficacy | High (93% against larvae) | Variable |
| Nymphal Efficacy | Moderate (72%) | Often lower |
| Adult Efficacy | Low (27%) | Moderate to High |
| Toxicity | Low acute and subchronic toxicity | Higher toxicity |
| Environmental Impact | Low ecotoxicity | Higher ecotoxicity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 4-((4-bromophenyl)carbamoyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and what are the critical optimization parameters?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution between ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives and 4-bromophenyl isocyanate or acyl chloride. Key parameters include reaction temperature (60–80°C), anhydrous conditions (e.g., THF or DMF as solvents), and catalysts like DMAP to enhance reactivity. Post-synthesis purification involves column chromatography with ethyl acetate/hexane gradients. Yield optimization requires stoichiometric control of reactive intermediates and inert atmospheres to prevent hydrolysis of the carbamoyl group .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized for validation?
- Methodology :
- 1H/13C NMR : Assignments focus on the ethyl ester (δ ~4.2–4.3 ppm for CH2, δ ~1.3 ppm for CH3), 4-bromophenyl protons (δ ~7.3–7.5 ppm), and pyrrole ring protons (δ ~6.3–6.7 ppm).
- FT-IR : Carbamoyl C=O stretching (~1680–1700 cm⁻¹) and ester C=O (~1720–1740 cm⁻¹) bands confirm functional groups.
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]+) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are used to predict electronic properties and reactivity of the compound, and how do they align with experimental data?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) calculates:
- HOMO-LUMO gaps : To estimate chemical stability and charge transfer potential.
- Fukui indices : Identifies nucleophilic (pyrrole nitrogen) and electrophilic (carbamoyl carbon) sites for reaction mechanisms.
- Natural Bond Orbital (NBO) analysis : Evaluates hyperconjugative interactions (e.g., lone pair delocalization in the carbamoyl group).
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodology :
- Solvent Modeling : Include explicit solvent effects (e.g., DMSO in NMR calculations) via the Polarizable Continuum Model (PCM).
- Hybrid Functionals : Use functionals with exact exchange (e.g., B3LYP) to improve accuracy for π-conjugated systems.
- Dynamic Corrections : Apply scaling factors to computed vibrational frequencies (e.g., 0.961 for B3LYP/6-31G*) to match FT-IR peaks .
Q. What strategies are employed to analyze the compound’s potential as a bioactive scaffold in medicinal chemistry?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing bromine with fluorine) to assess impact on binding affinity.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 measurements) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
